molecular formula C12H17NO2 B11959736 Ethyl (2,3-dimethylanilino)acetate CAS No. 2345-06-4

Ethyl (2,3-dimethylanilino)acetate

Cat. No.: B11959736
CAS No.: 2345-06-4
M. Wt: 207.27 g/mol
InChI Key: OPERCKJVRMDHPG-UHFFFAOYSA-N
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Description

Ethyl (2,3-dimethylanilino)acetate is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.275 g/mol . It is a derivative of aniline, where the aniline ring is substituted with ethyl and acetate groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2,3-dimethylanilino)acetate can be synthesized through the esterification of 2,3-dimethylaniline with ethyl chloroacetate. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,3-dimethylanilino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens.

Major Products Formed

    Hydrolysis: 2,3-dimethylaniline and ethyl acetate.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted aniline derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Ethyl (2,3-dimethylanilino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2,3-dimethylanilino)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2,3-dimethylaniline, which can then participate in various biochemical reactions. The aniline derivative may interact with enzymes and receptors, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Ethyl (2,3-dimethylanilino)acetate can be compared with other similar compounds such as:

These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

CAS No.

2345-06-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(2,3-dimethylanilino)acetate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)8-13-11-7-5-6-9(2)10(11)3/h5-7,13H,4,8H2,1-3H3

InChI Key

OPERCKJVRMDHPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC=CC(=C1C)C

Origin of Product

United States

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